4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

X-ray crystallography Conformational restriction Steric hindrance

Unsubstituted tetrahydroisoquinoline scaffolds suffer rapid CYP-mediated N-dealkylation, limiting in vivo utility. The geminal 4,4-dimethyl substitution introduces steric hindrance at the α-carbon, impairing CYP oxidation and enhancing metabolic stability. - Conformationally constrained scaffold for diversity-oriented CNS library synthesis; PDB Ligand ID 4WT enables direct structure-based design. - Hydrochloride salt (MW 197.7, C₁₁H₁₆ClN) ensures reliable solubility and handling for N-alkylation/acylation to access anti-MAO and chemokine receptor modulator series. - Most suppliers standardize at 95% purity; verify salt-form identity (free base CAS 78592-91-3 is not a substitute for synthetic workflows requiring protonated amine).

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 41565-86-0
Cat. No. B1355147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS41565-86-0
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCC1(CNCC2=CC=CC=C21)C.Cl
InChIInChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H
InChIKeyGKEXKZRMVZSSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 41565-86-0): Structural Core and Procurement Context


4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 41565-86-0), a synthetic secondary amine heterocycle featuring a 1,2,3,4-tetrahydroisoquinoline core with geminal 4,4-dimethyl substitution, serves as a versatile scaffold for pharmaceutical and chemical biology applications. Its hydrochloride salt form (C₁₁H₁₆ClN, MW 197.7 g/mol) enhances handling stability and solubility . This compound exists as the protonated form of the free base (CAS 78592-91-3) and is positioned as a key building block for constructing pharmacologically active molecules [1]. The crystal structure of the free base has been solved and deposited (PDB Ligand ID: 4WT), confirming its molecular geometry [2].

Why Unsubstituted or Mono-Substituted Tetrahydroisoquinoline Analogs Cannot Replace 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


The geminal 4,4-dimethyl substitution pattern confers steric constraints that fundamentally alter conformational space, metabolic stability, and target engagement relative to unsubstituted THIQ (1,2,3,4-tetrahydroisoquinoline) or mono-substituted analogs [1]. Generic THIQ exhibits rapid N-dealkylation by CYP enzymes, limiting in vivo utility, whereas 4,4-dimethyl substitution introduces steric hindrance at the α-carbon, impairing CYP-mediated oxidation [2]. For procurement purposes, substituting the free base (CAS 78592-91-3) for the hydrochloride salt (CAS 41565-86-0) may be unacceptable where protonated amine or salt-form characteristics (solubility, stability, handling) are required in the intended synthetic or biological workflow.

Quantitative Differentiation Evidence for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Comparator-Based Analysis


Structural and Conformational Constraints: Crystallographic Evidence of Unique Geometry

The 4,4-dimethyl substitution induces a defined, sterically constrained conformation verified by single-crystal X-ray diffraction. This structure imposes restricted rotational freedom at the C4 position relative to unsubstituted 1,2,3,4-tetrahydroisoquinoline, which exhibits greater conformational flexibility due to the absence of geminal methyl groups [1].

X-ray crystallography Conformational restriction Steric hindrance Crystal structure

Improved Pharmacokinetic Properties: Nitrogen-Containing Heterocycles vs. Parent Naphthalene Scaffolds

Incorporation of a nitrogen atom into the bicyclic scaffold, as in tetrahydroisoquinolines, is associated with improved pharmacokinetic properties compared to analogous naphthalene-based compounds [1]. While direct quantitative PK data for the 4,4-dimethyl derivative are not available, this class-level observation establishes a differentiation principle for nitrogen-containing bicyclic scaffolds over purely carbocyclic analogs.

Pharmacokinetics Metabolic stability Drug design Tetrahydroisoquinoline

Salt Form Differentiator: Hydrochloride vs. Free Base for Procurement and Synthesis

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 41565-86-0) is the protonated salt form of the free base (CAS 78592-91-3). The hydrochloride salt offers enhanced solid-state stability and aqueous solubility compared to the free base, which exists as a volatile liquid or low-melting solid with limited water solubility [1].

Salt form Solubility Stability Procurement

Priority Application Scenarios for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Evidence


Building Block for CNS-Targeted Small Molecule Libraries

The 4,4-dimethyltetrahydroisoquinoline scaffold is recognized as a core structure for potential drug analogs targeting the central nervous system [1]. Its sterically hindered, conformationally restricted geometry makes it a valuable starting material for generating diversity-oriented libraries of CNS-penetrant compounds, leveraging the scaffold's pre-validated pharmacokinetic potential [2].

Synthesis of 2-Substituted Derivatives for Monoamine Oxidase (MAO) Inhibition Studies

This compound serves as a key intermediate for synthesizing 2-substituted-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives that have been specifically evaluated for anti-monoamine oxidase activity [3]. The hydrochloride salt facilitates straightforward N-alkylation or acylation reactions required to access this SAR-focused compound series.

Chemical Probe Development Leveraging Structurally Defined Binding Modes

The compound's crystal structure is available in the PDB (Ligand ID: 4WT), enabling direct integration into molecular modeling and structure-based design campaigns [4]. This pre-existing structural data accelerates hit-to-lead optimization by providing accurate starting geometries for docking and virtual screening, reducing the need for de novo crystallography.

Precursor for Tetrahydroisoquinoline-Based Chemokine Receptor Modulators

Tetrahydroisoquinoline analogs are claimed as modulators of chemokine receptor activity for treating inflammatory diseases [5]. The 4,4-dimethyl scaffold can be elaborated to access this chemotype, offering a synthetic entry point for developing novel anti-inflammatory agents targeting conditions such as asthma or COPD.

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